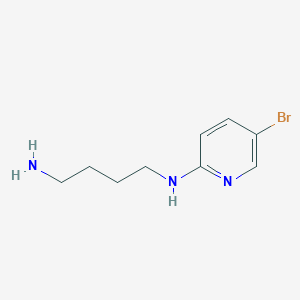

2-n-(4-Aminobutyl)-amino-5-bromopyridine

Vue d'ensemble

Description

2-n-(4-Aminobutyl)-amino-5-bromopyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a bromine atom and an amino group attached to a butyl chain. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal reaction rates. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and reducing production costs. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-n-(4-Aminobutyl)-amino-5-bromopyridine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 2-n-(4-Aminobutyl)-amino-pyridine.

Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

2-n-(4-Aminobutyl)-amino-5-bromopyridine has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals:

- Neuropsychiatric Disorders : The compound has been utilized in synthesizing drugs targeting conditions like schizophrenia and depression, demonstrating its relevance in pharmacology .

- Anticancer Research : Studies indicate that derivatives of this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in modulating signaling pathways linked to tumor growth and apoptosis induction .

Receptor Interaction Studies

The compound is known to interact with various receptors, making it a valuable tool in pharmacological research:

- Agonists and Antagonists : It serves as a precursor for synthesizing compounds that act on neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in managing mood disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted that derivatives of this compound exhibited significant inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Neuropharmacology

In vivo studies have demonstrated that compounds derived from this molecule can effectively cross the blood-brain barrier, enhancing their efficacy for treating neurological conditions . This property is crucial for developing treatments for diseases like Alzheimer's and Parkinson's.

Chemical Reactions and Synthetic Routes

The versatility of this compound allows it to undergo various chemical reactions:

- Oxidation and Reduction : These reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

- Substitution Reactions : The amino group can participate in electrophilic aromatic substitution, facilitating the synthesis of more complex molecules .

Mécanisme D'action

The mechanism of action of 2-n-(4-Aminobutyl)-amino-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-n-(4-Aminobutyl)-amino-5-bromopyridine can be compared with other similar compounds, such as:

2-n-(4-Aminobutyl)-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

2-n-(4-Aminobutyl)-amino-5-fluoropyridine: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

2-n-(4-Aminobutyl)-amino-5-iodopyridine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-n-(4-Aminobutyl)-amino-5-bromopyridine is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H15BrN2 and a CAS number of 199522-78-6. Its structure features a pyridine ring substituted with a bromine atom and an amino group, which enhances its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group suggests potential for hydrogen bonding and interaction with enzymes or receptors.

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit activity against retroviral aspartate proteases, which are crucial for the maturation of viruses like HIV-1 and HIV-2. Inhibiting these proteases can prevent viral replication, making this compound a candidate for further antiviral research .

- Biosensor Applications : The compound has been utilized in developing novel luminescent probes, enhancing biosensor performance by amplifying signals without compromising biomolecule integrity.

- Reactivity Studies : Interaction studies reveal that this compound reacts with various biological targets, suggesting its utility in therapeutic applications. Further research is needed to elucidate the specific pathways involved.

Biological Activity Data

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of compounds structurally similar to this compound. Results indicated significant inhibition of HIV-1 replication in vitro, particularly through the inhibition of HIV protease activity. The study highlighted the compound's potential as a lead structure for developing new antiviral agents .

Case Study 2: Biosensor Application

Research on the application of this compound in biosensors showed that it could enhance detection limits significantly. The compound was integrated into a biosensor platform, resulting in improved sensitivity and specificity for detecting biomolecules relevant to disease diagnostics.

Future Directions

Further studies are essential to fully understand the biological mechanisms underlying the activity of this compound. Potential areas for future research include:

- Detailed Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against target enzymes or receptors.

Propriétés

IUPAC Name |

N'-(5-bromopyridin-2-yl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFSFYVDNIXBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443794 | |

| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-78-6 | |

| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199522-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.